molecular formula C16H15NO4 B12666132 (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one CAS No. 84116-46-1

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one

Cat. No.: B12666132
CAS No.: 84116-46-1
M. Wt: 285.29 g/mol
InChI Key: WJZVCRUPHQAKSZ-IPOQPSJVSA-N
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Description

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is a complex organic compound known for its significant pharmacological properties. It belongs to the morphinan class of compounds, which are characterized by their morphine-like structure and effects. This compound is of particular interest in medicinal chemistry due to its potent analgesic properties and its role in the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Oxidation: Initial oxidation of precursor molecules to introduce necessary functional groups.

    Cyclization: Formation of the morphinan core through cyclization reactions.

    Epoxidation: Introduction of the epoxy group at the 4,5-position.

    Hydroxylation: Addition of hydroxyl groups at the 3 and 14 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.

Mechanism of Action

The mechanism of action of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other pharmacological effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of intracellular events that result in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known opioid analgesic with a similar structure.

    Codeine: Another opioid with analgesic properties, but less potent than morphine.

    Oxycodone: A semi-synthetic opioid derived from thebaine, used for pain relief.

Uniqueness

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. These modifications can result in different pharmacokinetic and pharmacodynamic profiles compared to other opioids, potentially offering advantages in terms of efficacy and safety.

Properties

CAS No.

84116-46-1

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C16H15NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-4,11,14,17-18,20H,5-7H2/t11-,14+,15+,16-/m1/s1

InChI Key

WJZVCRUPHQAKSZ-IPOQPSJVSA-N

Isomeric SMILES

C1CN[C@@H]2CC3=C4[C@@]15[C@]2(C=CC(=O)[C@@H]5OC4=C(C=C3)O)O

Canonical SMILES

C1CNC2CC3=C4C15C2(C=CC(=O)C5OC4=C(C=C3)O)O

Origin of Product

United States

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